

2-Hydroxy-4-phenylthiazole: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-phenylthiazole

Cat. No.: B186841

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of **2-hydroxy-4-phenylthiazole**, a key heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the evaluation of this molecule's critical physicochemical properties. While specific experimental data for **2-hydroxy-4-phenylthiazole** is not extensively available in published literature, this guide outlines the standardized protocols and best practices for determining these essential parameters.

Core Physicochemical Properties

A summary of the known physicochemical properties of **2-hydroxy-4-phenylthiazole** is presented in Table 1. This data has been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of **2-Hydroxy-4-phenylthiazole**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ NOS	[1][2]
Molecular Weight	177.22 g/mol	[1][2]
Appearance	Solid	[1][2]
Melting Point	207-211 °C	[1]
Purity (Typical)	95-97%	[1][2]
InChI Key	UXIWLHNMLDJWMF-UHFFFAOYSA-N	[1][2]
SMILES String	<chem>Oc1nc(cs1)-c2ccccc2</chem>	[1]

Solubility Profile: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Thiazole derivatives generally exhibit higher solubility in polar solvents, with pH playing a significant role.[3] The aromatic phenyl group in **2-hydroxy-4-phenylthiazole** may also confer some solubility in non-polar organic solvents.[3]

A comprehensive understanding of solubility is typically achieved by performing both kinetic and thermodynamic solubility assays.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early-stage drug discovery to identify compounds with potentially problematic solubility.[4][5][6] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][7]

Objective: To rapidly assess the aqueous solubility of **2-hydroxy-4-phenylthiazole**.

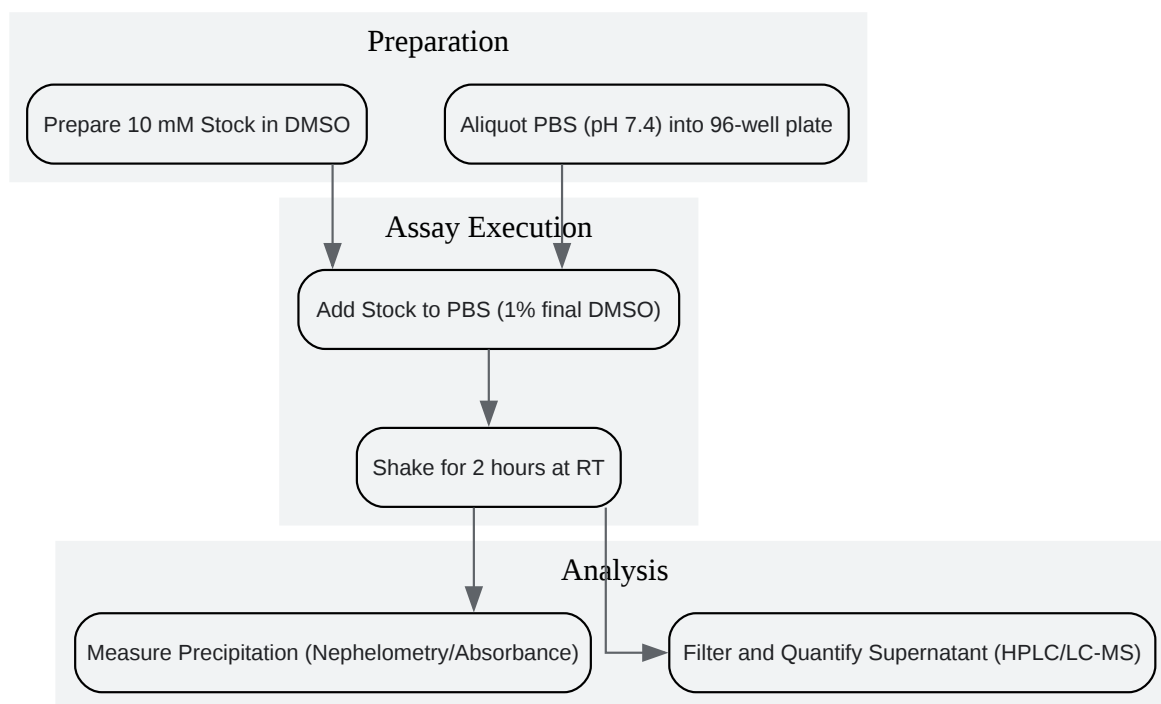
Materials:

- **2-hydroxy-4-phenylthiazole**
- Dimethyl sulfoxide (DMSO), analytical grade

- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplates
- Automated liquid handler
- Plate shaker
- Nephelometer or plate reader capable of measuring turbidity
- HPLC-UV or LC-MS/MS system

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **2-hydroxy-4-phenylthiazole** in 100% DMSO.
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
- **Addition to Buffer:** Transfer a small, fixed volume (e.g., 2 μ L) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 μ L) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
- **Incubation:** Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.^[4]
- **Precipitation Measurement:** Measure the amount of precipitate formed in each well using a nephelometer (light scattering) or by measuring absorbance at a suitable wavelength (e.g., 620 nm).
- **Quantification (Optional):** For more precise measurements, filter the samples through a 96-well filter plate to remove precipitated compound. Quantify the concentration of the soluble compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a calibration curve.^{[4][8]}



[Click to download full resolution via product page](#)

Caption: Kinetic Solubility Experimental Workflow.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium. This is a more accurate representation of a compound's solubility and is crucial for lead optimization and pre-formulation studies.[5]

Objective: To determine the equilibrium solubility of **2-hydroxy-4-phenylthiazole**.

Materials:

- **2-hydroxy-4-phenylthiazole** (solid)

- Selected aqueous and organic solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (0.45 μm)
- HPLC-UV or LC-MS/MS system

Procedure:

- **Sample Preparation:** Add an excess amount of solid **2-hydroxy-4-phenylthiazole** to a vial containing a known volume of the desired solvent. Ensure that solid material remains undissolved.
- **Equilibration:** Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[4\]](#)[\[8\]](#)
- **Phase Separation:** After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- **Filtration:** Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- **Quantification:** Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved **2-hydroxy-4-phenylthiazole** using a validated HPLC-UV or LC-MS/MS method.
- **Data Reporting:** Express the solubility in units such as mg/mL or μM .[\[9\]](#)

Stability Profile: Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.^{[10][11]} Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.^{[10][12]} The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.^{[13][14][15]}

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of **2-hydroxy-4-phenylthiazole** under various stress conditions and to identify its primary degradation products. A target degradation of 5-20% is recommended to avoid the formation of secondary, irrelevant degradants.^{[11][14]}

Materials:

- **2-hydroxy-4-phenylthiazole**
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol or acetonitrile, HPLC grade
- Water, HPLC grade
- pH meter
- Heating block or oven
- Photostability chamber
- Stability-indicating HPLC-UV/MS method

Procedure:

- Sample Preparation: Prepare stock solutions of **2-hydroxy-4-phenylthiazole** in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Withdraw and neutralize samples at various time points.
 - Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Withdraw samples at various time points.
 - Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C, 80°C) in an oven.
 - Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).^[16] A control sample should be wrapped in aluminum foil to protect it from light.
- Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method coupled with a UV detector and preferably a mass spectrometer (LC-MS).
- Data Evaluation:
 - Calculate the percentage of degradation of **2-hydroxy-4-phenylthiazole**.
 - Determine the retention times and peak areas of any degradation products.
 - Check for peak purity of the parent compound to ensure the method's specificity.
 - Calculate the mass balance to account for all the material after degradation.
 - Use the MS data to propose structures for the major degradation products.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of **2-hydroxy-4-phenylthiazole**. By employing the detailed kinetic, thermodynamic, and forced degradation protocols outlined herein, researchers can generate the critical data necessary for informed decision-making in the drug development pipeline. The application of these standardized methodologies will ensure a thorough understanding of the compound's physicochemical properties, facilitating its advancement from discovery to formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-4-phenylthiazole 97 3884-31-9 [sigmaaldrich.com]
- 2. 2-Hydroxy-4-phenylthiazole | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. ajrconline.org [ajrconline.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. resolvemass.ca [resolvemass.ca]

- 15. snscourseware.org [snscourseware.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [2-Hydroxy-4-phenylthiazole: A Technical Guide to its Solubility and Stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186841#solubility-and-stability-of-2-hydroxy-4-phenylthiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com